
Ursodeoxycholic Acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ursodeoxycholic Acid-d5 is a deuterated form of Ursodeoxycholic Acid, a secondary bile acid that is naturally found in small quantities in human bile. Ursodeoxycholic Acid is known for its therapeutic properties, particularly in the treatment of liver diseases such as primary biliary cirrhosis and gallstones. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Ursodeoxycholic Acid due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions: Ursodeoxycholic Acid can be synthesized through the electrochemical stereoselective reduction of 7-ketolithocholic acid in aprotic solvents. This method involves the use of an undivided electrolytic cell and various aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide. The reduction reaction is facilitated by electric current, leading to the stereoselective conversion of 7-ketolithocholic acid to Ursodeoxycholic Acid .
Industrial Production Methods: Industrial production of Ursodeoxycholic Acid typically involves the catalytic hydrogenation of 3α-hydroxy-7-oxo-5β-cholanate using Raney nickel as the catalyst. This process is carried out in the presence of beta-branched alcohols and a base at 40°C and atmospheric pressure, yielding a high conversion rate . Another method involves the use of engineered bacteria expressing hydroxysteroid dehydrogenases to convert chenodeoxycholic acid to Ursodeoxycholic Acid .
化学反应分析
Types of Reactions: Ursodeoxycholic Acid undergoes various chemical reactions, including:
Reduction: The reduction of 7-ketolithocholic acid to Ursodeoxycholic Acid.
Epimerization: Conversion of chenodeoxycholic acid to Ursodeoxycholic Acid through enzymatic epimerization.
Common Reagents and Conditions:
Reduction: Electrochemical reduction using aprotic solvents and electric current.
Epimerization: Use of hydroxysteroid dehydrogenases in engineered bacteria.
Major Products Formed:
Reduction: Ursodeoxycholic Acid.
Epimerization: Ursodeoxycholic Acid from chenodeoxycholic acid.
科学研究应用
Pharmacological Properties
Ursodeoxycholic Acid-d5 is a bile acid that plays a critical role in the treatment of liver diseases and gallstones. Its mechanism of action includes:
- Choleretic Effects : Enhances bile flow and aids in the dissolution of cholesterol gallstones.
- Hepatoprotective Mechanisms : Protects liver cells from damage caused by toxic bile acids, reactive oxygen species, and inflammation.
- Immunomodulatory Effects : May influence immune responses in the liver, particularly in conditions like primary biliary cholangitis.
Treatment of Cholestatic Liver Diseases
This compound is primarily indicated for conditions such as:
- Primary Biliary Cholangitis : It helps improve liver function tests and slows disease progression.
- Primary Sclerosing Cholangitis : Administered at higher doses to manage symptoms and liver health.
Gallstone Management
It is effective for:
- Gallstone Dissolution : Particularly in patients who are not candidates for surgery, it aids in dissolving radiolucent gallstones.
- Prevention of Gallstones : Used in patients undergoing rapid weight loss to prevent stone formation.
Potential Role in Infectious Diseases
Recent studies have explored its role in preventing infections, particularly:
- Clostridium difficile Infection : In vitro studies indicate that Ursodeoxycholic Acid inhibits the growth of C. difficile, suggesting potential therapeutic applications for gastrointestinal infections .
COVID-19 Implications
Emerging research has indicated a possible protective effect against COVID-19, with studies showing lower infection rates among patients taking Ursodeoxycholic Acid during the pandemic . This suggests further exploration into its immunomodulatory properties may be warranted.
Clinical Efficacy
A comprehensive review of clinical trials highlights the efficacy of this compound in managing cholestatic liver diseases:
Study | Condition | Sample Size | Outcome |
---|---|---|---|
Weingarden et al., 2015 | Clostridium difficile infection | 8 hamsters | No significant difference in mortality with UDCA treatment |
Recent COVID-19 Study | COVID-19 prevalence | 70 patients | Lower asymptomatic infection rate (10%) compared to non-users |
These findings underscore the need for further investigation into the broader applications of this compound beyond traditional uses.
作用机制
Ursodeoxycholic Acid exerts its effects through several mechanisms:
Protection of Cholangiocytes: It protects cholangiocytes from the cytotoxic effects of hydrophobic bile acids by modulating the composition of bile.
Stimulation of Hepatobiliary Secretion: It stimulates the secretion of bile acids and other substances from hepatocytes.
Inhibition of Apoptosis: It inhibits bile acid-induced apoptosis in hepatocytes by preventing mitochondrial membrane permeability transition.
相似化合物的比较
Chenodeoxycholic Acid: A primary bile acid that can be converted to Ursodeoxycholic Acid.
Tauroursodeoxycholic Acid: A taurine-conjugated form of Ursodeoxycholic Acid with similar therapeutic properties.
Uniqueness: Ursodeoxycholic Acid is unique due to its hydrophilic nature, which makes it less toxic compared to other bile acids. Its ability to protect cholangiocytes and stimulate hepatobiliary secretion makes it particularly effective in treating liver diseases .
生物活性
Ursodeoxycholic acid-d5 (UDCA-d5) is a deuterated form of ursodeoxycholic acid (UDCA), a bile acid that has garnered attention for its therapeutic potential in various liver diseases, particularly primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC). This article delves into the biological activity of UDCA-d5, examining its mechanisms of action, clinical efficacy, and implications in treatment protocols.
UDCA-d5 exhibits several biological activities that contribute to its therapeutic effects:
- Cytoprotective Effects : UDCA-d5 protects liver cells from apoptosis by modulating mitochondrial functions, inhibiting the formation of reactive oxygen species (ROS), and preventing cytochrome c release. This action is linked to the downregulation of p53 and inhibition of cyclin D1, which are critical in cell cycle regulation and apoptosis .
- Choleretic Properties : UDCA-d5 enhances bile flow by increasing intracellular calcium levels in cholestatic hepatocytes, stimulating the secretion of bile acids. It also upregulates membrane transport proteins involved in biliary secretion, thereby improving bile composition and reducing cholesterol saturation .
- Immunomodulatory Effects : The compound exhibits immunomodulatory properties by reducing the expression of major histocompatibility complex (MHC) class I antigens and acting as a partial agonist for the farnesoid X receptor (FXR), which plays a role in bile acid signaling and metabolism .
Primary Biliary Cholangitis (PBC)
UDCA has been extensively studied in PBC, a chronic liver disease characterized by the progressive destruction of bile ducts. Key findings include:
- Improvement in Liver Function Tests : Clinical trials have shown that doses ranging from 10 to 15 mg/kg/day significantly improve liver biochemistry markers such as alkaline phosphatase and bilirubin levels .
- Long-term Outcomes : A meta-analysis indicated no significant difference in overall mortality or liver transplantation rates between UDCA-treated patients and controls; however, a subgroup analysis suggested benefits in early-stage PBC patients .
Study Type | Sample Size | UDCA Dose (mg/kg/day) | Outcome |
---|---|---|---|
Randomized Controlled Trial | 522 | 10-12 | No difference in mortality but improved liver function tests |
Meta-analysis | 1038 | 12-16 | Reduced histological progression in early-stage patients |
Primary Sclerosing Cholangitis (PSC)
In PSC, UDCA has shown mixed results:
- Liver Biochemistry Improvement : Studies indicate that higher doses (20-30 mg/kg/day) lead to significant improvements in liver function tests compared to placebo .
- Histological Outcomes : While some studies report stabilization or improvement in histological scores with UDCA treatment, others indicate no significant changes across different dosage groups .
Case Studies
Several case studies highlight the efficacy of UDCA-d5:
- Niemann-Pick Disease Type C : A case series demonstrated that UDCA improved liver dysfunction markers in patients with Niemann-Pick type C disease, suggesting its potential beyond traditional indications .
- Clostridium difficile Infection : Research indicates that UDCA exhibits inhibitory effects on C. difficile, potentially offering therapeutic benefits in managing this infection alongside antibiotic treatment .
属性
CAS 编号 |
93701-18-9 |
---|---|
分子式 |
C24H35O4D5 |
分子量 |
397.61 |
外观 |
White to Pale Yellow Solid |
熔点 |
>194°C (dec.) |
纯度 |
95% by HPLC; 98% atom D |
相关CAS编号 |
128-13-2 (unlabelled) |
同义词 |
(3α,5β,7β)-3,7-Dihydroxycholan-24-oic Acid-d5; Ursodiol-d5; 7β-Hydroxylithocholic Acid-d5; 17β-(1-Methyl-3-carboxypropyl)etiocholane-3α,7β-diol-d5; Actigall-d5; Adursal-d5; Cholit-Ursan-d5; Delursan-d5; Desocol-d5; Destolit-d5; Deursil-d5; Ursodamor-d5 |
标签 |
Ursodiol Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。